tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound featuring a tert-butyl group, a trifluoroacetyl group, and a diazabicyclo[321]octane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:
Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic structure.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.
Attachment of the tert-Butyl Group: The tert-butyl ester is usually formed by esterification reactions involving tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicyclo[3.2.1]octane ring.
Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[321]octane-8-carboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The diazabicyclo[3.2.1]octane scaffold is known for its biological activity, and the trifluoroacetyl group can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves interactions with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with enzymes and receptors, potentially modulating their activity. The trifluoroacetyl group can enhance binding affinity and selectivity by forming strong interactions with target sites.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3-(acetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
The presence of the trifluoroacetyl group distinguishes tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate from its analogs. This group can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-8-4-5-9(18)7-17(6-8)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOMOIVULPBGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619823 |
Source
|
Record name | tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824982-19-6 |
Source
|
Record name | tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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